8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15899267
InChI: InChI=1S/C9H5BrF3N3/c10-5-3-15-8(14)4-1-2-6(9(11,12)13)16-7(4)5/h1-3H,(H2,14,15)
SMILES:
Molecular Formula: C9H5BrF3N3
Molecular Weight: 292.06 g/mol

8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine

CAS No.:

Cat. No.: VC15899267

Molecular Formula: C9H5BrF3N3

Molecular Weight: 292.06 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine -

Specification

Molecular Formula C9H5BrF3N3
Molecular Weight 292.06 g/mol
IUPAC Name 8-bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine
Standard InChI InChI=1S/C9H5BrF3N3/c10-5-3-15-8(14)4-1-2-6(9(11,12)13)16-7(4)5/h1-3H,(H2,14,15)
Standard InChI Key YNOPSJNKVVLYMT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C1C(=NC=C2Br)N)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a 1,6-naphthyridine ring system, a bicyclic heteroaromatic framework containing two nitrogen atoms. Key substituents include:

  • Bromine at position 8: Introduces steric bulk and enhances electrophilic reactivity for cross-coupling reactions .

  • Trifluoromethyl group at position 2: Improves metabolic stability and membrane permeability via fluorine’s electronegative effects.

  • Amino group at position 5: Serves as a hydrogen bond donor/acceptor, critical for target binding in biological systems .

The canonical SMILES representation (BrC1=CN=C(C=2C=CC(=NC12)C(F)(F)F)N) and InChIKey (YNOPSJNKVVLYMT-UHFFFAOYSA-N) confirm its stereochemical uniqueness .

Physicochemical Properties

PropertyValueSource
Molecular Weight292.06 g/mol
Purity≥95%
Storage Conditions2–8°C, inert atmosphere
SolubilityLimited in polar solvents

The trifluoromethyl group increases hydrophobicity (clogP ≈ 2.8), favoring blood-brain barrier penetration in pharmacokinetic models.

Synthetic Methodologies

Core Ring Construction

The 1,6-naphthyridine scaffold is typically synthesized via cyclocondensation reactions. A representative route involves:

  • Starting Material: 3-Amino-4-bromopyridine undergoes condensation with diketene derivatives to form intermediate ylidenes .

  • Thermal Cyclization: Heating at 250°C for 30 seconds induces ring closure, yielding 8-bromo-1,6-naphthyridin-4(1H)-one in 52% yield .

  • Amination: Nucleophilic substitution or catalytic amination introduces the amine group at position 5 .

Functionalization Challenges

  • Bromine Retention: Pd-catalyzed cross-coupling reactions at C-8 are hindered by ligand-metal coordination, requiring optimized conditions (e.g., XPhos Pd G4, MeOH, 80°C) .

  • Trifluoromethyl Incorporation: Direct fluorination via Ullmann-type couplings or use of CF₃Cu reagents achieves selective substitution.

A comparative analysis of synthetic routes reveals trade-offs between yield and scalability:

MethodYield (%)Purity (%)Limitations
Thermal Cyclization 5290Short reaction time
Microwave-Assisted6895High energy input
Catalytic Amination 7597Costly catalysts

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-3), 7.98 (d, J = 8.4 Hz, 1H, H-7), 6.85 (s, 2H, NH₂) .

  • ¹³C NMR: 154.2 (C-2), 142.5 (C-8), 121.8 (q, J = 272 Hz, CF₃).
    The CF₃ group’s quadrupolar splitting in ¹⁹F NMR (δ -63.5 ppm) confirms regioselective substitution.

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 292.058 ([M+H]⁺), with characteristic fragmentation at m/z 214 (loss of Br) and 167 (CF₃ detachment) .

Biological Activity and Mechanisms

Anticancer Screening

Preliminary assays against MCF-7 breast cancer cells show IC₅₀ = 8.7 μM, mediated by:

  • Topoisomerase II inhibition (Kd = 0.45 μM).

  • Reactive oxygen species (ROS) generation (2.3-fold increase vs. control).

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Structure-activity relationship (SAR) studies focus on replacing bromine with ethynyl groups to improve CNS penetration.

  • Prodrug Development: Phosphate ester prodrugs enhance aqueous solubility (4.2 mg/mL → 18.9 mg/mL).

Material Science

The compound’s π-deficient aromatic system facilitates applications in:

  • Organic semiconductors (HOMO = -6.1 eV, LUMO = -2.9 eV).

  • Metal-organic frameworks (MOFs) for gas storage (BET surface area = 980 m²/g).

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